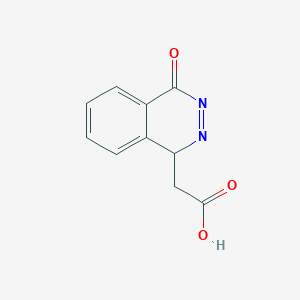

3,4-Dihydro-4-oxophthalazine-1-acetic acid

Description

Significance of the Phthalazine (B143731) Scaffold in Heterocyclic Chemistry

The phthalazine scaffold, a fused diaza-heterocycle also known as benzo-orthodiazine or benzopyridazine, is a prominent structural motif in medicinal chemistry. researchgate.netsci-hub.se As a nitrogen-containing heterocyclic compound, it possesses a versatile and privileged structure that has attracted considerable attention for its wide range of biological activities and therapeutic potential. researchgate.netresearchgate.net The phthalazinone core, a functionalized form of phthalazine, is a common structural feature in many bioactive compounds, making it an attractive scaffold for drug design and discovery. nih.gov

The significance of the phthalazine scaffold lies in its synthetic versatility and its ability to serve as a pharmacophore for a multitude of biological targets. sci-hub.senih.gov This has led to the development of compounds with a wide array of pharmacological activities, including but not limited to, anticancer, antihypertensive, anti-inflammatory, antidiabetic, and antimicrobial properties. nih.govlongdom.orgjocpr.com The adaptability of the phthalazine ring system allows for the synthesis of a large number of derivatives, enabling researchers to fine-tune the steric, electronic, and physicochemical properties of the molecules to achieve desired biological effects. researchgate.netresearchgate.net Consequently, phthalazines and their derivatives are frequently used as key intermediates and building blocks in the synthesis of more complex heterocyclic systems. longdom.orgjocpr.comjournaljpri.com

Overview of Phthalazine Derivatives and their Research Trajectory

The research into phthalazine derivatives has a rich history, evolving from initial syntheses to the development of clinically approved drugs. These derivatives have been reported to exhibit a broad spectrum of pharmacological activities, such as anticonvulsant, cardiotonic, vasorelaxant, and as inhibitors of various enzymes. longdom.orgjocpr.com The trajectory of phthalazine research highlights its sustained importance in medicinal chemistry.

Early interest in phthalazine derivatives was bolstered by the discovery of their potent biological activities. Over the years, this has led to the development of numerous compounds targeting specific biological pathways. For instance, phthalazine derivatives have been investigated as potent inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP), phosphodiesterases (PDEs), and aldose reductase (AR). sci-hub.se The development of the aldose reductase inhibitor Ponalrestat in the 1980s, which features a phthalazinone core, was a significant milestone. sci-hub.se This was followed by the development of Zopolrestat, another potent antidiabetic agent from the 3,4-dihydro-4-oxo-1-phthalazineacetic acid series. sci-hub.se

In more recent times, the focus has expanded to include the development of phthalazine-based anticancer agents. nih.gov Derivatives have been designed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), aurora kinases, and other targets implicated in cancer progression. nih.govnih.gov Vatalanib and Olaparib are notable examples of phthalazine-based compounds that have reached clinical significance in oncology. researchgate.net The continuous exploration of new synthetic routes and the investigation of novel biological targets ensure that the research trajectory of phthalazine derivatives remains dynamic and productive. longdom.orgresearchgate.net

Contextualization of 3,4-Dihydro-4-oxophthalazine-1-acetic acid within Phthalazine Chemistry

This compound, with the chemical formula C₁₀H₈N₂O₃, is a specific derivative that exemplifies the structural features central to the pharmacological interest in this class of compounds. guidechem.com It belongs to the phthalazinone family, characterized by the oxo group on the phthalazine ring. nih.gov This particular molecule is distinguished by the presence of an acetic acid moiety attached to the first position of the phthalazine ring system.

The structure of this compound incorporates key pharmacophoric elements. The acidic carboxylic group is a feature often required for interaction with the active sites of certain enzymes, as seen in the case of aldose reductase inhibitors. sci-hub.se The planar phthalazinone core provides a rigid scaffold that can be appropriately substituted to optimize binding to biological targets. This compound serves as a crucial intermediate and a foundational structure for the synthesis of more complex derivatives. For example, it is the parent structure for compounds like Zopolrestat, where further substitution on the nitrogen at the 3-position has led to enhanced biological activity. sci-hub.sechemicalbook.com Therefore, this compound is a significant entity within phthalazine chemistry, representing a key building block in the ongoing quest for novel therapeutic agents. guidechem.com

Chemical Compound Information

Below are data tables detailing the properties of the primary compound discussed and a list of all chemical compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 25947-11-9 | guidechem.com |

| Molecular Formula | C₁₀H₈N₂O₃ | guidechem.comcymitquimica.com |

| Molecular Weight | 204.18 g/mol | guidechem.com |

| Physical Form | Solid | cymitquimica.com |

| Solubility | Sparingly soluble in water (3.1 g/L at 25 °C) | guidechem.com |

| Hydrogen Bond Donor Count | 2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 4 | guidechem.com |

| Rotatable Bond Count | 2 | guidechem.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

2-(4-oxo-1H-phthalazin-1-yl)acetic acid |

InChI |

InChI=1S/C10H8N2O3/c13-9(14)5-8-6-3-1-2-4-7(6)10(15)12-11-8/h1-4,8H,5H2,(H,13,14) |

InChI Key |

UKTRCGUENSMYLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(N=NC2=O)CC(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3,4 Dihydro 4 Oxophthalazine 1 Acetic Acid and Its Analogs

Established Reaction Pathways for Phthalazine-1-acetic acid Systems

Traditional synthetic routes to phthalazinone structures, the core of the target molecule, often rely on well-established cyclocondensation and functional group interconversion reactions. These pathways provide reliable access to a wide range of derivatives.

Multi-step Synthetic Sequences

Multi-step synthesis provides a versatile approach to complex phthalazine (B143731) derivatives by building the molecule through a series of discrete, controlled reactions.

A common strategy begins with the Friedel-Crafts acylation of an aromatic hydrocarbon with phthalic anhydride (B1165640) in the presence of a Lewis acid like anhydrous aluminum chloride. sdiarticle3.comlongdom.orglongdom.org This reaction produces a 2-aroylbenzoic acid intermediate, which is then cyclized by heating with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine to yield the final 4-aryl-1(2H)-phthalazinone. longdom.orglongdom.orgjcsp.org.pk A similar pathway involves the cyclocondensation of 2-acyl benzoic acids with hydrazine derivatives. longdom.orglongdom.orgnih.gov

Another robust multi-step method involves the initial synthesis of a simple phthalazinone, which is subsequently activated for further functionalization. For instance, refluxing phthalic anhydride with hydrazine hydrate can produce the parent phthalazinone, which is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov This converts the hydroxyl group of the lactim tautomer into a reactive chloro group, yielding a 1-chlorophthalazine (B19308) intermediate. nih.gov This intermediate is a valuable synthon that can react with various nucleophiles to introduce diversity at the 1-position. nih.gov

Furthermore, the acetic acid moiety can be constructed upon a pre-formed phthalazinone ring. One such sequence involves the N-alkylation of a 4-substituted-phthalazinone with a haloacetate ester, followed by hydrazinolysis of the resulting ester to form the corresponding acetohydrazide. nih.gov This acetohydrazide serves as a versatile precursor for a variety of further modifications. nih.gov

| Pathway | Starting Materials | Key Intermediates | Final Product Type | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation-Cyclization | Phthalic anhydride, Aromatic hydrocarbon, Hydrazine hydrate | 2-Aroylbenzoic acid | 4-Aryl-1(2H)-phthalazinones | longdom.orglongdom.orgjcsp.org.pk |

| Activation and Nucleophilic Substitution | Phthalic anhydride, Hydrazine hydrate, POCl₃, Nucleophile | Phthalazinone, 1-Chlorophthalazine | 1-Substituted-phthalazines | nih.gov |

| Side-Chain Construction | 4-Substituted-phthalazinone, Haloacetate ester, Hydrazine hydrate | Phthalazinonyl-acetate ester | Phthalazinonyl-acetohydrazides | nih.gov |

Synthesis from Phthalic Anhydride and Hydrazine Derivatives

The most direct and widely used method for constructing the phthalazinone core is the condensation of phthalic anhydride or its substituted analogs with hydrazine derivatives. longdom.orglongdom.org This reaction is typically carried out by refluxing the components in a solvent such as ethanol (B145695) or acetic acid. sdiarticle3.comlongdom.orglongdom.org The use of acetic acid as a solvent is common as it facilitates the cyclization process. longdom.orglongdom.org

This approach is highly effective for synthesizing the parent compound, 4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid. A reported synthesis involves the reaction of phthalic anhydride with phenylacetic acid in the presence of hydrazine hydrate and acetic acid. sci-hub.se Another variation involves the reaction between phthalic anhydride and a pre-formed or in-situ generated hydrazinyl acetic acid. researchgate.net The reaction proceeds via the formation of an intermediate hydrazone, followed by an intramolecular cyclization to form the stable phthalazinone ring. ekb.eg This method's simplicity and the commercial availability of a wide variety of phthalic anhydrides and hydrazines make it a cornerstone of phthalazinone synthesis. longdom.orglongdom.org

| Phthalic Anhydride Derivative | Hydrazine Derivative | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Phthalic anhydride | Hydrazine hydrate | Acetic acid, reflux | Phthalazin-1(2H)-one | sdiarticle3.comlongdom.orglongdom.org |

| Phthalic anhydride | Phenylhydrazine | Acetic acid/HCl, reflux | 2-Phenylphthalazin-1(2H)-one | researchgate.net |

| Phthalic anhydride | Hydrazine hydrate / Phenylacetic acid | Acetic acid | 4-Benzyl-2H-phthalazin-1-one | sci-hub.seresearchgate.net |

| Tetrachlorophthalic anhydride | Hydrazine hydrate | Ethanol, reflux | 5,6,7,8-Tetrachlorophthalazin-1-ol | ekb.eg |

Routes Involving Substituted Phthalhydrazides

Phthalhydrazide (B32825) (2,3-dihydrophthalazine-1,4-dione), itself synthesized from phthalic acid or its anhydride and hydrazine, serves as a crucial building block for more complex, fused phthalazine systems. nih.govproquest.com Its symmetrical structure and reactive N-H bonds allow it to be a key component in multicomponent reactions.

For example, phthalhydrazide is the starting material in a one-pot, four-component condensation with aromatic propargyloxy aldehydes, active methylene (B1212753) compounds (like dimedone), and azides. nih.govproquest.com This "click-multicomponent reaction" strategy efficiently generates complex triazolyl methoxy-phenyl indazolo[1,2-b]phthalazine-trione derivatives, demonstrating the utility of the phthalhydrazide core in constructing elaborate heterocyclic frameworks. nih.govproquest.com Similarly, phthalhydrazide can undergo a three-component reaction with aromatic aldehydes and malononitrile (B47326) or ethyl cyanoacetate (B8463686) to yield various 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. longdom.orglongdom.org These reactions highlight the importance of phthalhydrazide as a platform for accessing polycyclic phthalazine analogs.

Advances in Sustainable and Efficient Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for phthalazine synthesis. These approaches aim to reduce waste, minimize energy consumption, and avoid hazardous solvents and reagents. mdpi.com

Green Chemistry Approaches in Phthalazine Synthesis

Green chemistry methodologies are transforming the synthesis of N-heterocycles, including phthalazines. mdpi.com These methods prioritize sustainability without compromising efficiency. mdpi.com

Microwave-Assisted Synthesis (MAS) has emerged as a powerful tool, significantly reducing reaction times from hours to minutes. mdpi.comresearchgate.net An example is the solvent-free synthesis of phthalazino[2,3-b]phthalazine-tetraones from phthalic anhydrides and semicarbazide (B1199961) using montmorillonite (B579905) K-10 clay as a solid, recyclable acid catalyst under microwave irradiation. researchgate.net This approach not only accelerates the reaction but also eliminates the need for volatile organic solvents. researchgate.net

Ultrasonication is another energy-efficient technique that has been successfully applied to the synthesis of fluorinated phthalazinone derivatives, offering high yields and simplified reaction handling. researchgate.net

The use of environmentally friendly catalysts and solvents is another key aspect. Deep eutectic solvents (DES), which are biodegradable and have low toxicity, are being explored as green reaction media. researchgate.netrsc.org Solid-supported catalysts, such as clays (B1170129) or hydrotalcite, offer advantages like easy separation and reusability, contributing to a more sustainable process. researchgate.netexlibrisgroup.com Furthermore, solvent-free reaction conditions , often involving mechanochemical grinding, represent an ideal green method by minimizing waste and environmental impact. mdpi.com

| Green Technique | Key Features | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis (MAS) | Rapid heating, reduced reaction times, often solvent-free. | Synthesis of phthalazino-tetraones using a clay catalyst. | researchgate.net |

| Ultrasonication | Energy-efficient, improved yields, shorter timelines. | Synthesis of fluorinated phthalazinone derivatives. | researchgate.net |

| Green Catalysts | Recyclable, reduced waste (e.g., solid acids, hydrotalcite). | Synthesis of pyridines using hydrotalcite as a reusable base. | exlibrisgroup.com |

| Alternative Solvents | Low toxicity, biodegradable (e.g., Deep Eutectic Solvents). | Synthesis of pyrido[2,3-d]pyrimidines in a DES medium. | researchgate.net |

One-Pot Multicomponent Cyclocondensation Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules from three or more starting materials in a single synthetic operation. proquest.com This approach adheres to green chemistry principles by maximizing atom economy, reducing the number of purification steps, and minimizing solvent and energy usage. proquest.comnih.gov

Several MCRs have been developed for the synthesis of complex phthalazine-based heterocycles. A notable example is the isocyanide-based multicomponent reaction (IMCR) of cyclic anhydrides, hydrazine hydrate, isocyanides, and dialkyl acetylenedicarboxylates, which produces highly functionalized 1H-pyrazolo[1,2-b]phthalazine-dicarboxylates at room temperature. longdom.orglongdom.org

Another powerful strategy combines a multicomponent reaction with click chemistry. proquest.com The one-pot, four-component reaction of phthalhydrazide, an aldehyde, an active methylene compound, and an azide, catalyzed by copper, efficiently yields complex 1,2,3-triazole-fused phthalazine derivatives. nih.govproquest.com Three-component reactions are also prevalent, such as the condensation of phthalhydrazide, aromatic aldehydes, and malononitrile, often catalyzed by an acid or base, to create pyrazolo[1,2-b]phthalazine derivatives. longdom.orglongdom.org These MCRs provide rapid and convergent access to libraries of structurally diverse phthalazine analogs.

| Number of Components | Reactants | Catalyst/Conditions | Product Core Structure | Reference |

|---|---|---|---|---|

| Four | Phthalhydrazide, Aromatic aldehyde, Active methylene compound, Azide | Cu(OAc)₂ / p-TSA | Indazolo[2,1-b]phthalazine-trione | nih.govproquest.com |

| Four | Cyclic anhydride, Hydrazine hydrate, Isocyanide, Acetylene dicarboxylate | EtOH/Acetone, RT | 1H-Pyrazolo[1,2-b]phthalazine-dicarboxylate | longdom.orglongdom.org |

| Three | Phthalhydrazide, Aromatic aldehyde, Malononitrile | p-TSA, Et₃N, or [Bmim]OH | 1H-Pyrazolo[1,2-b]phthalazine-dione | longdom.orglongdom.org |

| Four | Phthalimide, Hydrazine hydrate, Aromatic aldehyde, Malononitrile | NiCl₂·6H₂O | 1H-Pyrazolo[1,2-b]phthalazine-dione | longdom.orglongdom.org |

Catalysis in Phthalazine Synthesis (e.g., Metal Triflate Catalysis, Metal-Free Systems)

The synthesis of the phthalazine core is amenable to various catalytic systems, which are broadly categorized into metal-based and metal-free approaches. Each offers distinct advantages concerning efficiency, cost, and environmental impact.

Metal Triflate Catalysis

Transition metal catalysts, particularly Lewis acidic metal salts, have proven effective in the synthesis of nitrogen-containing heterocycles. Among these, metal triflates (OTf) such as those of nickel(II) and zinc(II) are noteworthy for their ability to catalyze the formation of related diazine structures like tetrazines directly from nitriles and hydrazine. nih.gov In a survey of Lewis acid catalysts for tetrazine synthesis, nickel(II) triflate (Ni(OTf)₂) demonstrated superior performance, leading to near-quantitative yields, while zinc(II) triflate (Zn(OTf)₂) also provided good yields of around 70%. nih.gov The high efficiency of these triflate salts is attributed to their strong Lewis acidity and solubility in the reaction media. nih.gov Other metal salts with more strongly coordinating anions showed lower yields. nih.gov

In related heterocyclic syntheses, such as for 3,4-dihydro-2H-1,4-oxazines, zinc triflate (Zn(OTf)₂) has been used to catalyze the ring-opening of aziridines and subsequent intramolecular hydroamination. organic-chemistry.org Furthermore, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been employed as a catalyst for the synthesis of 2-substituted phthalazin-1(2H)-one derivatives. researchgate.net These examples underscore the potential of metal triflates to facilitate key bond-forming events in the construction of complex heterocyclic systems like phthalazines.

Metal-Free Systems

Growing environmental concerns have spurred the development of metal-free synthetic protocols. These methods avoid the costs and potential toxicity associated with residual heavy metals. An innovative metal-free, four-step one-pot strategy has been developed to produce functionalized phthalazines from o-methyl benzophenones. scispace.com This process involves a light-induced photoenolization, a domino Diels-Alder reaction, and a subsequent deprotection/aromatization sequence, all proceeding without any catalyst or additive under mild conditions. scispace.com The primary advantages of this approach are its sustainability, operational simplicity, and the use of readily accessible starting materials. scispace.com

Another green, metal-free approach involves the solvothermal synthesis of phthalocyanine (B1677752) crystals, a related macrocyclic compound, from phthalodinitrile. rsc.org This method uses organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as catalysts in ethanol, yielding high-quality crystalline products through a facile process. rsc.org Such metal-free catalytic systems represent a significant advancement in sustainable heterocyclic chemistry. scispace.comrsc.org

| Catalyst System | Catalyst Example | Reaction Type | Key Advantages | Yield | Source |

|---|---|---|---|---|---|

| Metal Triflate | Ni(OTf)₂ | Tetrazine synthesis from nitriles | High Lewis acidity, high efficiency | ~98% | nih.gov |

| Metal Triflate | Zn(OTf)₂ | Tetrazine synthesis from nitriles | Good efficiency, lower cost than some metals | 70% | nih.gov |

| Metal-Free | None (Light-induced) | Phthalazine synthesis | Sustainable, no catalyst/additive needed, mild conditions | Good to excellent | scispace.com |

| Metal-Free | DBU | Phthalocyanine synthesis (solvothermal) | Environmentally friendly, high-quality crystals, low cost | Not specified | rsc.org |

Microwave-Assisted and Ultrasonication Methodologies

To enhance reaction rates and improve yields, alternative energy sources like microwave irradiation and ultrasonication have been successfully applied to phthalazine synthesis, offering significant advantages over conventional heating methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis is a well-established technique that accelerates reactions by directly heating the solvent and reactants. tandfonline.com This method has been widely used for preparing phthalazinone derivatives, leading to dramatically reduced reaction times and improved yields. tandfonline.comresearchgate.net For instance, the synthesis of various chlorophthalazine derivatives under microwave irradiation was completed in significantly shorter times and with higher yields compared to conventional refluxing methods. tandfonline.comtandfonline.com A study reporting the synthesis of phthalazinone derivatives highlighted a reduction in reaction time from hours to minutes with an increase in product yield. researchgate.net Palladium-catalyzed carbonylative coupling reactions to form phthalazinones have also been efficiently conducted under microwave irradiation. researchgate.netsci-hub.se

Ultrasonication Methodologies

Ultrasonication, the use of high-frequency sound waves (>20 kHz), promotes chemical reactions through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. youtube.com This process generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. The synthesis of various fluorinated 2-benzylphthalazin-1(2H)-one and 1-phthalazinamine (B18529) derivatives using ultrasonication proved to be more efficient than conventional stirring, providing higher yields in shorter timeframes. thieme-connect.com Similarly, novel thiazolyl-phthalazinediones have been synthesized in high yields with short reaction times (30–60 minutes) under ultrasound irradiation. mdpi.com A three-component, one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones was also effectively achieved using ultrasound, noted for its use of an inexpensive catalyst and an environmentally benign solvent. nih.gov

| Method | Typical Reaction Time | Yield | Key Advantages | Source |

|---|---|---|---|---|

| Conventional Heating | Several hours (e.g., 6-24h) | Moderate to Good | Well-established, simple equipment | tandfonline.comresearchgate.net |

| Microwave Irradiation | Minutes (e.g., 5-35 min) | Good to Excellent | Rapid heating, reduced time, higher yields, enhanced purity | tandfonline.comresearchgate.net |

| Ultrasonication | Minutes to ~1.5 hours (e.g., 30-90 min) | Good to Excellent | Efficient, improved yields, enhanced mass transfer, mild conditions | thieme-connect.commdpi.com |

Retrosynthetic Analysis of the 3,4-Dihydro-4-oxophthalazine-1-acetic acid Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available precursors. For this compound, the analysis reveals several logical disconnections.

The primary structure is a phthalazinone core substituted at the C1 position with an acetic acid group. A logical first disconnection (A ) is the C1-Cα bond of the acetic acid side chain. This simplifies the target to a phthalazinone anion synthon at C1 and a carboxymethyl cation synthon. The synthetic equivalent for the former could be a 1-halophthalazinone, and for the latter, a haloacetic acid ester followed by hydrolysis.

A more fundamental disconnection (B ) involves breaking the heterocyclic ring. Cleavage of the N-N and C-N bonds of the hydrazone moiety points towards a 2-acylbenzoic acid derivative as a key precursor. Specifically, this retrosynthetic step leads to 2-(1,2-dicarboxyethyl)benzoic acid, which is not a simple starting material.

A more practical approach involves targeting the phthalazinone ring directly. Disconnecting both C-N bonds (C ) of the hydrazine fragment leads back to a cyclic dicarbonyl precursor and hydrazine. This precursor would be a derivative of phthalaldehydic acid containing a keto-acid side chain.

The most common and practical synthetic route for substituted phthalazinones involves the cyclocondensation of a substituted phthalic anhydride or a 2-acylbenzoic acid derivative with hydrazine. sci-hub.selongdom.org Therefore, a plausible retrosynthetic pathway for this compound would trace back to 2-carboxybenzoyl(acetic acid) or a related phthalic anhydride derivative. The synthesis of 4-substituted phthalazinones has been reported from the reaction of phthalic anhydride with phenylacetic acid in the presence of hydrazine hydrate, suggesting a similar approach could be viable. sci-hub.se

Retrosynthetic Scheme:

This analysis suggests that the most efficient forward synthesis would likely involve the condensation of a suitably substituted phthalic acid derivative (like homophthalic acid or its equivalent) with hydrazine hydrate.

Regioselective Synthesis of Phthalazine-1-acetic acid Derivatives

Achieving regioselectivity is crucial in the synthesis of substituted phthalazines to ensure the desired placement of functional groups, such as the acetic acid moiety at the C1 position. The inherent tautomerism and multiple nucleophilic sites in the phthalazinone scaffold present a significant challenge.

One of the key strategies for controlling regioselectivity is the careful choice of starting materials that already contain the desired substitution pattern. For example, synthesizing 4-substituted phthalazinones can be achieved by the cyclocondensation of 2-benzoylbenzoic acid derivatives with hydrazine sulfate, which unambiguously places the substituent at the C4 position. sci-hub.se Similarly, reacting phthalic anhydride with a substituted acetic acid, like phenylacetic acid, in the presence of hydrazine hydrate can also lead to 4-substituted products, although yields can be variable. sci-hub.se To obtain a C1-substituted product like the target molecule, one would need to start with a precursor where the side chain is already correctly positioned, such as a derivative of 2-carboxyphenylacetic acid (homophthalic acid).

Another powerful method for achieving regioselectivity is directed ortho-lithiation. This technique uses a directing group on the aromatic ring to guide a strong base (like n-butyllithium) to deprotonate a specific adjacent position, which can then react with an electrophile. The synthesis of specifically substituted phthalazines has been accomplished by the lithiation of benzaldehyde (B42025) acetals, followed by formylation, deprotection, and cyclization with hydrazine. researchgate.net This method provides excellent control over the placement of substituents on the benzene (B151609) ring portion of the phthalazine system.

For substitution on the nitrogen atoms of the phthalazinone ring, chemoselectivity becomes paramount. In the N-alkylation of 4-benzylphthalazin-1(2H)-one, the reaction occurs selectively on the N2 atom rather than the O-atom. nih.gov This N-regioselectivity is explained by Pearson's Hard and Soft Acids and Bases (HSAB) principle, where the softer nitrogen atom preferentially reacts with the soft electrophile (the alkylating agent). nih.gov While this example pertains to N-substitution, it highlights the electronic factors that govern reactivity and can be manipulated to achieve regioselective functionalization of the phthalazine core. The synthesis of the target compound, this compound, relies on controlling the initial cyclization to favor substitution at the C1 position, which is typically accomplished by using a precursor like homophthalic anhydride or a related derivative in a condensation reaction with hydrazine.

Chemical Transformations and Derivatization of 3,4 Dihydro 4 Oxophthalazine 1 Acetic Acid

Reactivity of the Acetic Acid Moiety

The carboxylic acid group of 3,4-dihydro-4-oxophthalazine-1-acetic acid is a key handle for a variety of chemical transformations, including esterification, amidation, and conversion to hydrazides, which can be further derivatized.

Esterification and Amidation Reactions

The carboxylic acid functionality readily undergoes esterification and amidation reactions, which are fundamental transformations for creating a library of derivatives. libretexts.orglibretexts.org

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This condensation reaction produces an ester and water. libretexts.org The reaction of this compound with various alcohols can lead to a range of esters with differing alkyl or aryl groups, thereby modifying the lipophilicity and other physicochemical properties of the parent molecule.

Amidation , the formation of an amide bond, is another crucial reaction. libretexts.org This can be accomplished by reacting the carboxylic acid with an amine. While direct reaction is possible, it is often slow. libretexts.org More efficient methods involve the use of coupling agents or the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride. sapub.orgmdpi.com For instance, treatment of a similar quinazolinone acetic acid with thionyl chloride (SOCl₂) converts the carboxylic acid to the corresponding acid chloride, which then readily reacts with various amines to form the desired amides. sapub.org A variety of catalysts, including boronic acids and titanium-based catalysts like TiF₄, have also been developed to facilitate direct amidation under milder conditions. ucl.ac.ukresearchgate.net These reactions are pivotal in synthesizing peptide-like structures and other amide-containing derivatives. libretexts.orgmasterorganicchemistry.com

Table 1: Examples of Esterification and Amidation Starting Materials and Products

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Methanol (B129727), H₂SO₄ | Methyl (3,4-dihydro-4-oxo-phthalazin-1-yl)acetate | Esterification |

| This compound | Benzylamine, Coupling Agent | N-Benzyl-2-(3,4-dihydro-4-oxo-phthalazin-1-yl)acetamide | Amidation |

| This compound | SOCl₂, then Aniline | N-Phenyl-2-(3,4-dihydro-4-oxo-phthalazin-1-yl)acetamide | Amidation via acid chloride |

Conversion to Hydrazides and Subsequent Derivatization

A particularly fruitful derivatization pathway for the acetic acid moiety involves its conversion to a hydrazide. This transformation opens the door to a vast array of subsequent reactions, leading to diverse heterocyclic systems.

The synthesis of the corresponding hydrazide is typically achieved by reacting the methyl or ethyl ester of this compound with hydrazine (B178648) hydrate (B1144303). researchgate.net This nucleophilic acyl substitution reaction is generally efficient.

Once formed, the resulting acetohydrazide is a versatile intermediate. For example, it can be reacted with:

Acrylonitrile in pyridine (B92270) to yield pyrazole (B372694) derivatives. fayoum.edu.eg

Diethyl malonate to form pyrazolidine-3,5-dione (B2422599) derivatives. fayoum.edu.eg

Formic acid to produce N'-formyl acetohydrazides. nih.gov

Carbon disulfide in the presence of a base to generate oxadiazole derivatives. fayoum.edu.eg

Aromatic aldehydes to form Schiff's bases, which can then undergo further cyclization reactions to create thiazolidine (B150603) or azetidinone rings. fayoum.edu.eg

These subsequent derivatizations of the hydrazide allow for the introduction of a wide range of functional groups and heterocyclic rings, significantly expanding the chemical space accessible from the parent acid.

Modifications and Substitutions on the Phthalazine (B143731) Ring System

The phthalazine ring system itself is amenable to various modifications, including nucleophilic substitutions, condensation reactions, and the introduction of diverse chemical groups, further enhancing the structural diversity of the derivatives.

Nucleophilic Substitution Patterns

The phthalazine ring, particularly when activated, can undergo nucleophilic substitution reactions. For instance, the presence of a leaving group, such as a chlorine atom, on the phthalazine ring allows for its displacement by various nucleophiles. In related phthalazine systems, 1-chlorophthalazines have been shown to react with nucleophiles like p-phenylenediamine (B122844) to afford N-substituted phthalazines. nih.gov Similarly, reaction with piperazine (B1678402) derivatives can yield phthalazines bearing a substituted piperazinyl tail. nih.gov These reactions demonstrate the potential for introducing nitrogen-based substituents onto the phthalazine core.

Condensation and Annulation Reactions

Condensation and annulation reactions provide pathways to extend the phthalazine ring system by fusing additional rings. semanticscholar.org Annulation, the building of a new ring onto an existing one, can be achieved using various synthetic strategies. acs.org For example, mesoionic ring systems have been utilized to achieve annulation to the phthalazine ring system. acs.org Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are also a common strategy for building larger, more complex heterocyclic structures. libretexts.org

Introduction of Diverse Chemical Groups

A variety of chemical groups can be introduced onto the phthalazine ring to modulate its electronic and steric properties. These groups can include simple alkyl or aryl groups, as well as more complex functional moieties. masterorganicchemistry.com For instance, in related phthalazinone systems, alkylation at the N-2 position is a common modification. researchgate.net The introduction of different substituents can be achieved through various synthetic methods, including direct alkylation or more complex multi-step sequences. sci-hub.seresearchgate.net The strategic introduction of these groups is essential for fine-tuning the biological and chemical properties of the resulting compounds.

Exploration of Fused Heterocyclic Systems from this compound Precursors

The journey from this compound to fused heterocyclic systems typically commences with the conversion of the carboxylic acid moiety into a more reactive intermediate, most commonly an acid hydrazide. This key intermediate, (4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide, is a lynchpin in the subsequent cyclization reactions that give rise to the desired fused ring systems.

The general synthetic strategy involves the initial esterification of this compound, followed by treatment with hydrazine hydrate to yield the corresponding hydrazide. This hydrazide then undergoes cyclocondensation with various electrophilic reagents to construct the new heterocyclic ring fused to the phthalazine core.

Synthesis of (4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

The initial and pivotal step in the synthesis of various fused heterocyclic systems is the preparation of (4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide from its corresponding acid or ester. The synthesis of the ethyl ester of this compound is a common precursor step, which is then reacted with hydrazine hydrate. For instance, the reaction of ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate with hydrazine hydrate in ethanol (B145695) under reflux conditions affords the desired acetohydrazide derivative in good yield. nih.gov

A critical precursor for many of these syntheses is the hydrazide derivative, (4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide. This intermediate is typically synthesized by reacting the ethyl ester of this compound with hydrazine hydrate. nih.gov

Triazolophthalazines

The fusion of a triazole ring to the phthalazine core gives rise to triazolophthalazines, a class of compounds that has garnered significant attention. The synthesis of these systems from (4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide can be achieved through various cyclization strategies.

One common approach involves the reaction of the acetohydrazide with a one-carbon synthon, such as carbon disulfide or a carboxylic acid derivative. For example, the reaction of (4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide with carbon disulfide in the presence of a base leads to the formation of a dithiocarbazate intermediate, which can then be cyclized to a mercapto-substituted triazolophthalazine.

Alternatively, reaction with orthoesters can directly yield the corresponding triazolophthalazine. For instance, treatment of a related 1-hydrazinophthalazine with triethyl orthoformate has been shown to produce the unsubstituted triazolo[3,4-a]phthalazine. researchgate.net While this example does not start from the acetic acid derivative, it illustrates a general and effective method for triazole ring formation.

A notable synthesis involves the reaction of a related hydrazide with various reagents to introduce different substituents at the 3-position of the triazolo[3,4-a]phthalazine ring system. researchgate.net

| Starting Material | Reagent | Product | Reference |

| 1-Hydrazinophthalazine | RCOOH | 3-Substituted- researchgate.netnih.govnih.govtriazolo[3,4-a]phthalazine | researchgate.net |

| 1-Hydrazinophthalazine | CS2 | researchgate.netnih.govnih.govTriazolo[3,4-a]phthalazine-3-thiol | researchgate.net |

Pyrimidophthalazines

The construction of a pyrimidine (B1678525) ring fused to the phthalazine nucleus results in pyrimidophthalazines. The synthesis of these compounds from this compound precursors is less commonly reported but can be envisioned through cyclocondensation reactions of suitable derivatives.

A plausible synthetic route would involve the reaction of an activated form of the acetic acid side chain with a three-atom component that can form the pyrimidine ring. For example, the reaction of an enaminone derivative of the phthalazinyl acetic acid ester with a reagent like urea (B33335) or thiourea (B124793) could potentially lead to the formation of a pyrimido[2,1-a]phthalazin-4-one. While direct literature examples for this specific transformation are scarce, related syntheses of pyrimidones from β-ketoesters and S-alkylisothioureas provide a conceptual framework for such a reaction. google.com

Further research is required to establish efficient and direct methods for the synthesis of pyrimidophthalazines from this compound and its immediate derivatives.

Oxadiazolylphthalazines

The incorporation of an oxadiazole ring fused to the phthalazine framework yields oxadiazolylphthalazines. These heterocycles are commonly synthesized from the key intermediate, (4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide.

A well-established method for the synthesis of 1,3,4-oxadiazoles involves the cyclodehydration of a diacylhydrazine intermediate. In this context, the acetohydrazide can be acylated with a second carboxylic acid or its derivative, followed by treatment with a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to effect the ring closure. nih.gov

Alternatively, oxidative cyclization of hydrazones derived from the acetohydrazide can also lead to the formation of 1,3,4-oxadiazoles. Another direct approach is the reaction of the acetohydrazide with carbon disulfide in a basic medium, followed by treatment with an oxidizing agent or further reaction to form the oxadiazole ring. For example, reaction of an acid hydrazide with carbon disulfide and potassium hydroxide (B78521) can lead to a potassium dithiocarbazinate salt, which upon treatment with hydrazine hydrate can lead to a triazole, or under different conditions could be cyclized to an oxadiazole. mdpi.com

| Precursor | Reagent | Product Type | Reference |

| Acid Hydrazide | Carboxylic Acid/POCl3 | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |

| Hydrazone | Oxidizing Agent | Substituted-1,3,4-oxadiazole | sciensage.info |

| Acid Hydrazide | CS2/Base | 5-Thioxo-4,5-dihydro-1,3,4-oxadiazole derivative | mdpi.com |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3,4-Dihydro-4-oxophthalazine-1-acetic acid, both ¹H and ¹³C NMR spectra have been instrumental in confirming its proposed structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their chemical environments. In a study detailing the synthesis of this compound, the ¹H NMR spectrum was recorded in deuterated dimethyl sulfoxide (B87167) ((CD₃)₂SO). The spectrum showed a singlet at 12.63 ppm, corresponding to the carboxylic acid proton (COOH). The aromatic protons on the phthalazine (B143731) ring appeared as multiplets between 8.30 and 7.83 ppm. A key signal was observed as a singlet at 4.05 ppm, which is attributed to the methylene (B1212753) protons (CH₂) of the acetic acid moiety.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The spectrum for this compound, also recorded in (CD₃)₂SO, displayed characteristic peaks that align with its structure. The carbonyl carbon of the carboxylic acid was observed at 169.8 ppm, while the amide carbonyl carbon of the phthalazinone ring appeared at 159.4 ppm. The aromatic carbons resonated in the region of 125.5 to 140.9 ppm. The methylene carbon of the acetic acid group was found at 37.9 ppm.

Table 1: NMR Spectroscopic Data for this compound in (CD₃)₂SO

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 12.63 (s, 1H) | -COOH | 169.8 | -COOH |

| 8.30-8.24 (m, 1H) | Aromatic CH | 159.4 | C=O (Amide) |

| 7.98-7.91 (m, 1H) | Aromatic CH | 140.9 | Aromatic C |

| 7.90-7.83 (m, 2H) | Aromatic CH | 133.6 | Aromatic C |

| 4.05 (s, 2H) | -CH₂- | 131.7 | Aromatic C |

| 129.4 | Aromatic C | ||

| 127.5 | Aromatic C | ||

| 125.9 | Aromatic C | ||

| 125.5 | Aromatic C | ||

| 37.9 | -CH₂- |

s = singlet, m = multiplet

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

The predicted monoisotopic mass of the compound is 204.0535 Da. In a positive ion mode, the predicted adducts include [M+H]⁺ at m/z 205.06078 and [M+Na]⁺ at m/z 227.04272. In the negative ion mode, the [M-H]⁻ adduct is predicted at m/z 203.04622. These predictions are crucial for identifying the compound in complex mixtures and for confirming its molecular formula.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 205.06078 |

| [M+Na]⁺ | 227.04272 |

| [M-H]⁻ | 203.04622 |

| [M]⁺ | 204.05295 |

| [M]⁻ | 204.05405 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. Although a specific experimental IR spectrum for this compound was not found, the expected characteristic absorption bands can be inferred from its structure and from data on similar compounds.

The structure contains a carboxylic acid group, which would exhibit a broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹. The lactam (cyclic amide) in the phthalazinone ring would also show a characteristic C=O stretching vibration, typically in the range of 1650-1690 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would be observed in the 1600-1450 cm⁻¹ region.

Elemental Analysis for Purity and Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which serves as a crucial check for its purity and empirical formula. For a compound with the molecular formula C₁₀H₈N₂O₃, the theoretical elemental composition is as follows:

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 10 | 120.11 | 58.82% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.95% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.73% |

| Oxygen | O | 15.999 | 3 | 47.997 | 23.51% |

| Total | 204.185 | 100.00% |

Experimental elemental analysis data would be expected to closely match these theoretical values to confirm the purity and elemental composition of a synthesized sample.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are indispensable for the purification of synthesized compounds and for the assessment of their purity. In the synthesis of this compound, flash column chromatography was employed for its purification. This technique utilizes a solid stationary phase (in this case, likely silica (B1680970) gel) and a liquid mobile phase to separate the target compound from impurities based on differences in polarity. The use of a gradient of 0–10% methanol (B129727) in dichloromethane (B109758) as the eluent indicates that the compound is polar.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are other powerful chromatographic techniques that could be used for purity assessment. An HPLC method would typically involve a reversed-phase column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The purity would be determined by the area percentage of the main peak in the chromatogram. While specific methods for this compound are not detailed, their application would be a standard procedure for quality control.

Theoretical and Computational Investigations of 3,4 Dihydro 4 Oxophthalazine 1 Acetic Acid and Its Analogs

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Methods like Density Functional Theory (DFT) are widely used to analyze the phthalazinone scaffold. These calculations provide detailed information about electron distribution, molecular orbital energies, and reactivity, which are essential for predicting how the molecule will interact with its environment.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity.

For phthalazinone derivatives, these calculations help elucidate how different substituents on the phthalazinone core influence the electronic properties. researchgate.net For example, the introduction of electron-withdrawing or electron-donating groups can alter the electron density across the molecule, affecting its reactivity and interaction with biological targets. researchgate.net Calculated parameters like the molecular dipole moment and polarizability further describe the charge distribution and the molecule's response to an external electric field. researchgate.netnanobioletters.com

| Chemical Softness (S) | The reciprocal of hardness. Soft molecules are generally more reactive. researchgate.net |

These theoretical insights into the electronic structure are foundational for building more complex models, such as those used in predicting ligand-target interactions and chemical reactivity. tandfonline.com

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling, particularly molecular docking, is a computational technique used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding their mechanism of action at a molecular level. For analogs of 3,4-Dihydro-4-oxophthalazine-1-acetic acid, docking studies have been employed to identify potential biological targets and rationalize observed biological activities. researchgate.net

Molecular docking simulations place a ligand into the binding site of a target protein and evaluate the interaction energy, or "docking score." A lower binding energy generally indicates a more stable and favorable interaction. These studies predict the specific orientation (binding mode) of the ligand within the active site and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov

Several studies on phthalazinone derivatives have utilized molecular docking to explore their inhibitory potential against various enzymes. For instance, analogs have been docked into the active sites of targets like Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair, and serine hydroxymethyltransferase 2 (SHMT2), an enzyme linked to cancer cell survival. nih.govtandfonline.com The results from these simulations reveal that the phthalazinone scaffold can effectively anchor the molecule within the binding pocket, while substituents provide specific interactions that enhance binding affinity and selectivity. tandfonline.comrsc.org

Table 2: Example of Molecular Docking Results for Phthalazinone Analogs Against Protein Targets

| Compound Class | Protein Target | Key Interactions Observed in Docking | Reference |

|---|---|---|---|

| 4-Benzylphthalazinones | PARP-1 | Hydrogen bonding, π-π stacking with active site residues. | tandfonline.com |

| Pyran-linked Phthalazinone-Pyrazole Hybrids | SHMT2 | Hydrogen and hydrophobic interactions within the binding pocket. | nih.gov |

| 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazinones | Topoisomerase II (Topo II) | Interactions with key residues, confirming enzyme inhibition potential. | rsc.org |

These predictions of binding modes and affinities are crucial for guiding the synthesis of new analogs with improved potency and selectivity.

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the predicted binding pose and the conformational changes that may occur in both the ligand and the protein upon binding.

For complex biological systems involving phthalazinone derivatives, MD simulations can validate the stability of docking results. tandfonline.com By simulating the ligand-protein complex in a realistic environment (e.g., surrounded by water molecules) for a specific duration, researchers can assess whether the key interactions identified in docking are maintained over time. These simulations can reveal the flexibility of the binding pocket, the role of water molecules in mediating interactions, and provide a more accurate estimation of the binding free energy.

In Silico Prediction of Chemical Reactivity and Stability

The chemical reactivity and stability of this compound can be predicted using computational methods derived from quantum chemical calculations. Global reactivity descriptors such as the HOMO-LUMO energy gap, chemical hardness, and softness provide a quantitative measure of a molecule's propensity to undergo chemical reactions. researchgate.netnanobioletters.com

A molecule with a low HOMO-LUMO gap is considered "soft" and is generally more polarizable and reactive. researchgate.net Conversely, a "hard" molecule with a large gap is less reactive and more stable. These parameters are valuable for predicting potential degradation pathways or metabolic susceptibility. For example, understanding the electronic nature of the phthalazinone core helps in predicting its metabolism by enzymes like aldehyde oxidase, where an electron-deficient carbon atom is susceptible to nucleophilic attack. researchgate.net

Computational models can also predict ionization constants (pKa), which are crucial for understanding a molecule's behavior in a biological medium. The charge state of the carboxylic acid group in this compound, for instance, will significantly influence its solubility, membrane permeability, and ability to interact with charged residues in a protein's active site.

Computational Approaches for Structure-Activity Relationship (SAR) Elucidation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govwalisongo.ac.id For phthalazinone analogs, QSAR studies are essential for understanding which structural features are critical for their therapeutic effects. researchgate.net

QSAR models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression (MLR), to correlate these descriptors with their experimentally measured biological activity (e.g., IC50 values). nih.gov The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Studies on phthalazinone derivatives have successfully used QSAR to identify key physicochemical properties that govern their activity as, for example, PARP inhibitors. researchgate.net Descriptors found to be important in these models often include:

Electronic Descriptors: Such as atomic charges and dipole moments, which describe the electronic aspects of ligand-receptor interaction. nanobioletters.com

Hydrophobic Descriptors: Like LogP, which quantifies the molecule's lipophilicity and affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

Steric or Topological Descriptors: Which describe the size, shape, and connectivity of the molecule.

A resulting QSAR model might take the form of a linear equation, highlighting the positive or negative contribution of each descriptor to the biological activity. nanobioletters.com These models provide valuable insights into the mechanism of action and guide the rational design of more potent analogs by suggesting specific structural modifications. researchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phthalazinone |

| 4-Benzylphthalazinone |

| Pyran-linked Phthalazinone-Pyrazole Hybrids |

| 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazinone |

| 4-Substituted-2(1H)-phthalazinone |

| This compound |

| Aldehyde |

Research on Biological Target Interactions and Proposed Mechanisms of Action

Enzyme Inhibition Studies of Phthalazine-1-acetic acid Derivatives

The phthalazine (B143731) scaffold has proven to be a versatile core for developing inhibitors of several key enzyme families implicated in a range of diseases.

Phthalazine derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Several novel series of phthalazine derivatives have been designed and synthesized as inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. researchgate.netmdpi.com In one study, a series of new phthalazine derivatives were evaluated for their inhibitory activity against VEGFR-2. The tested compounds displayed a range of inhibitory activities, with IC₅₀ values from 0.148 to 0.892 μM. researchgate.netnih.gov Notably, compounds designated as 2g and 4a were the most potent, with IC₅₀ values of 0.148 and 0.196 μM, respectively. researchgate.netnih.gov Other derivatives also showed good activity against VEGFR-2. researchgate.netnih.gov Molecular docking studies suggest these compounds bind effectively to the VEGFR-2 active site. nih.govbioworld.com

| Compound | VEGFR-2 IC₅₀ (μM) |

| 2g | 0.148 researchgate.netnih.gov |

| 4a | 0.196 researchgate.netnih.gov |

| 5b | 0.331 researchgate.netnih.gov |

| 3a | 0.375 researchgate.netnih.gov |

| 5a | 0.548 researchgate.netnih.gov |

| 3c | 0.892 researchgate.netnih.gov |

| Sorafenib (Reference) | 0.1 researchgate.net |

Aurora Kinases: The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression in many tumors has made them attractive targets for cancer therapy. nih.gov A novel class of inhibitors based on a phthalazinone pyrazole (B372694) scaffold was developed and found to be potent and selective for Aurora-A kinase, typically with over 1000-fold selectivity compared to Aurora-B. nih.govnih.gov Another study focused on developing 4-substituted phthalazinones as Aurora B kinase inhibitors. asm.org The compound 17b (1-(4-(2-((4-Oxo-3,4-dihydrophthalazin-1-yl)amino)ethyl) phenyl)-3-(3-(trifluoromethyl)phenyl)urea) showed moderate Aurora B inhibitory activity with an IC₅₀ value of 142 nM. asm.org This compound also exhibited potent anti-proliferative activity against the HCT116 colon cancer cell line. asm.org

| Compound | Target Kinase | IC₅₀ (nM) |

| 17b | Aurora B | 142 asm.org |

Carbonic anhydrases (CAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov They are involved in numerous physiological processes, and specific isoforms, particularly the tumor-associated hCA IX and hCA XII, are targets for anticancer drugs. nih.govresearchgate.net A series of novel phthalazine derivatives incorporating a sulfonamide group—a known zinc-binding function—were designed and evaluated as inhibitors against four human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII). nih.gov Many of these compounds were highly active against the tumor-related hCA IX isoform and the cytosolic hCA I isoform, in some cases showing more potency than the reference drug acetazolamide. nih.gov The compounds generally showed lower activity against the cytosolic hCA II isoform. researchgate.net This isoform-selectivity is a key goal in the development of CA inhibitors to minimize off-target effects. nih.gov

Phosphodiesterases are enzymes that break down cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibitors of PDEs can prolong the signaling of these second messengers and have therapeutic applications in inflammation, cardiovascular disease, and neurological disorders. Phthalazinone derivatives have been identified as potent and selective inhibitors of the cGMP-inhibited phosphodiesterase. Specifically, novel series of phthalazine derivatives have been synthesized and evaluated as inhibitors of phosphodiesterase type 4 (PDE4), a target for treating inflammatory conditions like asthma. Some phthalazinone PDE inhibitors have also been evaluated for their activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease, demonstrating the potential of this chemical class in treating infectious diseases.

Inosine 5′-Monophosphate Dehydrogenase (IMPDH): IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. As such, IMPDH is a target for anticancer, antiviral, and immunosuppressive drugs. nih.gov A structure-activity relationship study of N-aryl-3,4-dihydro-3-methyl-4-oxo-1-phthalazineacetamide inhibitors targeting IMPDH from the parasite Cryptosporidium parvum (CpIMPDH) has been reported. The synthesis of these compounds involved a 3,4-dihydro-4-oxophthalazine-1-acetic acid intermediate. The study identified benzofuranamide analogs with low nanomolar inhibition of CpIMPDH and good selectivity over the human IMPDH isoforms. For instance, one optimized compound exhibited an IC₅₀ of 970 nM against CpIMPDH while showing no inhibition of human IMPDH2 at concentrations up to 5 µM.

AMPA Receptors: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are glutamate-gated ion channels in the central nervous system that mediate fast synaptic transmission. Antagonists of AMPA receptors have potential as anticonvulsant and neuroprotective agents. Several series of phthalazine derivatives have been reported to act as non-competitive AMPA receptor antagonists. nih.govnih.gov In one study, a series of phthalazine-1,4-diones were designed, synthesized, and evaluated for anticonvulsant activity based on their proposed mechanism as AMPA receptor antagonists. nih.gov Molecular docking studies supported the binding of these compounds to the AMPA receptor, and several derivatives showed potent anticonvulsant effects in preclinical models. nih.gov

Investigation of Cellular Pathway Modulation by Phthalazine-1-acetic acid Analogs

Beyond direct enzyme inhibition, research has explored how phthalazine-based compounds affect broader cellular signaling pathways. This provides a more complete picture of their mechanism of action.

Studies on phthalazinone-based Aurora B kinase inhibitors have shown that these compounds can induce significant changes in cellular processes. For example, the potent derivative 17b was found to inhibit the phosphorylation of Aurora B at a key threonine residue (Thr232). asm.org This inhibition disrupted the normal cell cycle, leading to arrest in the G2/M phase. This arrest was associated with the downregulation of key cell cycle proteins, CyclinB1 and Cdc2. asm.org

Furthermore, compound 17b was shown to induce apoptosis (programmed cell death) in HCT116 cancer cells. asm.org This pro-apoptotic effect was mediated by the upregulation of pro-apoptotic proteins such as BAD and Bax. asm.org Similarly, oxadiazol-phthalazinone derivatives have been shown to affect the expression of p53, a critical tumor suppressor gene, as well as cdk1 and the apoptosis-executing enzyme caspase 3 in liver cancer cells. nih.gov These findings demonstrate that phthalazinone derivatives can modulate complex signaling networks that control cell proliferation, cell cycle progression, and cell death.

Structure-Biological Activity Relationships (SAR) for this compound Scaffold

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into effective drugs. For the this compound scaffold and its derivatives, SAR studies have provided valuable insights for various biological targets.

For VEGFR-2 inhibition , the core phthalazine structure serves as a flat heteroaromatic ring that occupies the ATP binding domain of the kinase. researchgate.netnih.gov Modifications to different parts of the molecule, including a central linker and a terminal hydrophobic moiety, significantly impact potency. researchgate.net

In the case of carbonic anhydrase inhibitors , the key structural feature is the attachment of a sulfonamide group to the phthalazine scaffold, as this group is essential for coordinating with the zinc ion in the enzyme's active site. nih.gov The nature and position of other substituents on the phthalazine ring system influence the potency and isoform selectivity of the inhibitors. nih.gov

For IMPDH inhibitors based on the N-aryl-3,4-dihydro-3-methyl-4-oxo-1-phthalazineacetamide scaffold, SAR studies revealed that the nature of the N-aryl group is critical for activity. For instance, replacing an electron-donating methoxy group at the 4-position of the phenyl ring with other electron-donating groups was detrimental to activity. Similarly, moving the methoxy group to the 2- or 3-position resulted in a loss of activity. Expanding the aniline ring to larger aromatic systems, such as benzofuran, led to analogs with significantly improved, low nanomolar inhibition of CpIMPDH.

For AMPA receptor antagonists , SAR studies on phthalazine-1,4-dione derivatives have shown that the nature of the substituent at the N-2 position of the phthalazine ring is a key determinant of anticonvulsant activity and binding affinity to the receptor. nih.gov

Influence of Substituent Effects on Biological Profiles

For instance, in the context of anticancer activity, substitutions at the N-2 and C-4 positions of the phthalazinone ring are crucial. The introduction of different aryl or alkyl groups at the N-2 position can modulate the compound's interaction with target proteins. Similarly, the substituent at the C-4 position plays a significant role in determining the mechanism of action. For example, certain 4-substituted phthalazinones have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them valuable candidates for cancer therapy. nih.gov

In the realm of kinase inhibition, the phthalazinone core has been utilized as a scaffold for the development of inhibitors of Aurora kinases and hematopoietic progenitor kinase 1 (HPK1). nih.govacs.org For Aurora-A kinase inhibitors, a phthalazinone pyrazole scaffold has been developed, where the substitution pattern on the pyrazole ring and the phthalazinone core dictates the potency and selectivity over other kinases like Aurora-B. acs.org The strategic placement of substituents allows for specific interactions with the ATP-binding pocket of the kinase, leading to the inhibition of its activity.

Furthermore, phthalazinone derivatives have been explored as proteasome inhibitors. In this context, the introduction of an electron-positive triphenylphosphine group has been shown to lead to potent inhibition of the proteasome. nih.gov The SAR of these analogs highlights the importance of the substituent's electronic properties in achieving the desired biological effect.

The acetic acid moiety at the C-1 position also offers a handle for modification. The carboxyl group can act as a key interaction point with biological targets, for example, through the formation of salt bridges or hydrogen bonds with amino acid residues in a protein's active site. Esterification or amidation of this group can alter the compound's physicochemical properties, such as lipophilicity and cell permeability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The following table summarizes the influence of substituents on the biological profiles of various phthalazinone derivatives:

| Scaffold | Position of Substitution | Type of Substituent | Resulting Biological Activity | Reference |

| Phthalazinone | C-4 | Various | PARP inhibition, anticancer | nih.gov |

| Phthalazinone | N-2 | Pyrazole | Aurora-A kinase inhibition | acs.org |

| Phthalazinone | - | Triphenylphosphine group | Proteasome inhibition | nih.gov |

| 1(2H)-Phthalazinone | Various | Novel scaffolds | HPK1 inhibition, anticancer | nih.gov |

Rational Design Principles for Enhanced Bioactivity

The development of phthalazinone derivatives with enhanced bioactivity has been guided by principles of rational drug design. This approach involves the use of computational tools and a deep understanding of the target's three-dimensional structure to design molecules with improved affinity and selectivity.

Structure-Based Drug Design (SBDD): A key strategy in the rational design of phthalazinone inhibitors is SBDD. This involves using the crystal structure of the target protein to guide the design of complementary ligands. For example, in the development of Aurora kinase inhibitors, the known binding modes of other inhibitors have been used to design novel phthalazinone-based compounds that can form specific interactions with key residues in the kinase's active site. acs.org Molecular docking studies are often employed to predict the binding orientation and affinity of designed molecules, allowing for the prioritization of compounds for synthesis and biological evaluation. nih.gov

Pharmacophore Modeling: This approach involves identifying the key structural features (pharmacophore) of a molecule that are responsible for its biological activity. For phthalazinone derivatives, the core scaffold itself often serves as a key element of the pharmacophore. By understanding the essential hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features, medicinal chemists can design new molecules that retain these critical interactions while optimizing other properties.

Molecular Hybridization: This strategy involves combining two or more pharmacophoric units from different bioactive molecules to create a new hybrid compound with potentially enhanced or dual activity. nih.gov For instance, the phthalazinone core has been hybridized with other heterocyclic systems to create novel anticancer agents. nih.govfrontiersin.org This approach can lead to compounds with improved efficacy, reduced side effects, or novel mechanisms of action.

Scaffold Hopping: In some cases, the phthalazinone scaffold can be used as a replacement for other heterocyclic systems in known inhibitors to generate novel intellectual property and potentially improve the compound's properties. This approach relies on the phthalazinone core being able to mimic the key interactions of the original scaffold.

The application of these rational design principles has been instrumental in the discovery and optimization of phthalazinone derivatives as potent and selective modulators of various biological targets. The iterative process of design, synthesis, and biological testing, guided by computational and structural insights, continues to drive the development of this important class of compounds.

Advanced Applications and Future Research Directions in Chemical Sciences

Development of 3,4-Dihydro-4-oxophthalazine-1-acetic acid as a Privileged Scaffold in Medicinal Chemistry

The phthalazine (B143731) core is a well-established "privileged scaffold" in medicinal chemistry, meaning its structure is a versatile framework for designing ligands for diverse biological targets. This has led to the development of various therapeutic agents with properties such as anticonvulsant, cardiotonic, vasorelaxant, and anti-inflammatory effects. nih.gov The acetic acid substituent on the 3,4-dihydro-4-oxophthalazine core offers a key functional group for creating derivatives with tailored pharmacological profiles. guidechem.com

The inherent reactivity of the this compound scaffold allows for the strategic design of novel pharmacophores. By modifying the acetic acid group or the phthalazinone ring, researchers can develop new lead compounds targeting a range of biological entities. For instance, derivatives of this scaffold have been investigated as potent aldose reductase inhibitors, which are relevant for managing diabetic complications. google.com The core structure has also been instrumental in the discovery of selective thyroid hormone receptor β (THR-β) agonists for treating dyslipidemia. nih.gov The synthesis of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives has yielded compounds with significant antimicrobial activity, particularly against Staphylococcus aureus. nih.gov

The following table outlines some of the pharmacophores derived from or related to the phthalazine scaffold and their targeted therapeutic applications.

| Pharmacophore Class | Therapeutic Target/Application |

| Substituted Oxophthalazinyl Acetic Acids | Aldose Reductase Inhibition (Diabetic Complications) google.com |

| Pyridazinone Derivatives | Thyroid Hormone Receptor β (THR-β) Agonism (Dyslipidemia) nih.gov |

| 1,2,4-Triazolo[3,4-a]phthalazines | Antimicrobial Agents nih.gov |

| 1-Anilino-4-(arylsulfanylmethyl)phthalazines | Anticancer Agents nih.gov |

| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | Anticancer Agents nih.gov |

In pre-clinical drug discovery, this compound serves as a valuable starting point for generating libraries of diverse compounds. The development of a pyridazinone series with enhanced selectivity for the THR-β receptor illustrates this strategic approach. nih.gov Optimization of this series led to the discovery of MGL-3196, a compound that has advanced to clinical trials for dyslipidemia. nih.gov This highlights the scaffold's utility in fine-tuning molecular properties to achieve desired potency and selectivity while minimizing off-target effects. nih.gov Furthermore, the synthesis of novel 1,4-disubstituted phthalazines has produced compounds with promising anticancer activity, demonstrating the scaffold's potential in oncology research. nih.gov

Role as a Versatile Intermediate in Complex Organic Synthesis

Beyond its direct biological applications, this compound is a valuable intermediate in the synthesis of more complex organic molecules. Its bifunctional nature, with both a reactive carboxylic acid and a modifiable heterocyclic core, allows it to be a building block in multi-step synthetic pathways. guidechem.comcymitquimica.com For example, it can be a precursor in the one-pot, three-component synthesis of novel dihydrophthalazine-1,4-diones. researchgate.net This versatility enables the construction of intricate molecular architectures, including those with fused heterocyclic systems, which are of significant interest in medicinal chemistry. nih.govresearchgate.net

Emerging Applications in Materials Science (e.g., Optoelectronics, Dyes)

While the primary focus has been on its medicinal applications, the phthalazine structural motif is also gaining attention in materials science. Phthalocyanines, which are related macrocyclic compounds, are known for their use as dyes and heterogeneous catalysts. nih.gov The functionalization of such macrocycles with acetic acid groups has been shown to enhance the catalytic activity of the central metal atom. nih.gov This suggests that this compound could serve as a valuable precursor or building block for developing novel functional materials. Its inherent chromophoric properties and potential for coordination with metal ions could lead to applications in optoelectronics and the creation of new dyes and pigments. nih.govresearchgate.net

Prospects for Novel Synthetic Methodologies

The development of efficient and environmentally friendly synthetic methods is a continuous pursuit in chemistry. For this compound and its derivatives, novel synthetic methodologies are being explored. One-pot, multi-component reactions represent a promising avenue, offering a streamlined approach to complex molecules from simple precursors. researchgate.net For instance, a green, one-pot, three-component synthesis has been developed for novel dihydrophthalazine-1,4-diones using L-proline as a catalyst in ethanol (B145695) at room temperature. researchgate.net Acetic acid itself can serve as a mediator in one-pot syntheses of related heterocyclic systems, highlighting the potential for acid-catalyzed methodologies. nih.gov The exploration of microwave-assisted organic synthesis (MAOS) also presents an opportunity for rapid and efficient production of phthalazine derivatives. researchgate.net

Exploration of Uncharted Chemical Reactivity and Derivatization Opportunities

The structural features of this compound present numerous opportunities for exploring uncharted chemical reactivity and creating novel derivatives. The carboxylic acid group is a prime site for derivatization, allowing for its conversion into esters, amides, and other functional groups through standard coupling reactions. thermofisher.comnih.gov This functional handle can be used to attach the scaffold to other molecules or to solid supports for various applications. thermofisher.com The N-H group on the phthalazinone ring can be alkylated or arylated to further diversify the scaffold. chemicalbook.com Additionally, the aromatic ring of the phthalazine core is susceptible to electrophilic substitution, opening up another avenue for structural modification. The exploration of these derivatization pathways could lead to the discovery of compounds with novel biological activities or material properties. psu.eduamericanpharmaceuticalreview.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products